molecular formula C28H21N5O14S4 B1218208 Brilliant Black BN

Brilliant Black BN

Cat. No.: B1218208
M. Wt: 779.8 g/mol
InChI Key: RXERRVKLABZRCU-UHFFFAOYSA-N
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Description

Brilliant Black BN, also known as Food Black 1 or C.I. 28440, is a synthetic black diazo dye. It is primarily used as a food coloring agent and is soluble in water. The compound typically appears as a solid, fine powder or granules and is often used in its tetrasodium salt form .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brilliant Black BN is synthesized through a diazotization reaction, where aromatic amines are converted into diazonium salts. These salts then undergo coupling reactions with other aromatic compounds to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salts .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt, followed by its reaction with naphthalene derivatives. The final product is then purified and converted into its tetrasodium salt form for commercial use .

Chemical Reactions Analysis

Types of Reactions: Brilliant Black BN undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Brilliant Black BN has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Brilliant Black BN involves its interaction with specific molecular targets. For instance, its antiviral activity against enterovirus 71 is mediated by inhibiting the interaction between the virus and cyclophilin A, a cellular uncoating factor. This inhibition prevents the virus from entering and infecting host cells . Additionally, this compound acts as an allosteric modulator of the adenosine A1 and A3 receptors, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison: Brilliant Black BN is unique due to its specific molecular structure, which includes multiple sulfonate groups. This structure imparts distinct solubility and stability properties, making it suitable for various applications. Compared to other dyes like Brilliant Blue FCF and Carmoisine, this compound has a broader range of applications, including its potential antiviral properties .

Properties

Molecular Formula

C28H21N5O14S4

Molecular Weight

779.8 g/mol

IUPAC Name

4-acetamido-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonic acid

InChI

InChI=1S/C28H21N5O14S4/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)

InChI Key

RXERRVKLABZRCU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Synonyms

Black PN
brilliant black 1
brilliant black BN
C.I.(1956) No. 28440

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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